

tenofovir diphosphate concentrations and risk of HIV acquisition in PrEP trials

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Tenofovir Diphosphate Levels: A Key Predictor of HIV Protection in PrEP Trials

A comprehensive analysis of **tenofovir diphosphate** (TFV-DP) concentrations in pre-exposure prophylaxis (PrEP) clinical trials reveals a strong and consistent correlation between higher drug levels and a reduced risk of HIV acquisition. This guide provides a comparative overview of key findings from major PrEP studies, details the experimental protocols for measuring TFV-DP, and visualizes the underlying pharmacological pathways and workflows for researchers, scientists, and drug development professionals.

Tenofovir disoproxil fumarate (TDF), a cornerstone of oral PrEP regimens, is a prodrug that, once ingested, is converted into its active metabolite, **tenofovir diphosphate** (TFV-DP). It is this intracellular accumulation of TFV-DP in peripheral blood mononuclear cells (PBMCs) and other target cells that is directly responsible for inhibiting HIV reverse transcriptase and preventing the virus from establishing a chronic infection. Numerous clinical trials have demonstrated that the efficacy of PrEP is highly dependent on adherence to the prescribed daily regimen, and TFV-DP concentration has emerged as a reliable biomarker for assessing this adherence and, consequently, the level of protection against HIV.

Quantitative Analysis of TFV-DP Concentrations and HIV Risk

Data from pivotal PrEP trials, including the Partners PrEP Study and the iPrEx trial, have consistently shown a dose-dependent relationship between TFV-DP levels and HIV protection. The following tables summarize the key quantitative findings from these and other relevant studies, highlighting the drug concentrations associated with varying degrees of efficacy.

Table 1: **Tenofovir Diphosphate** (TFV-DP) Concentrations in Dried Blood Spots (DBS) and Associated HIV Protection

PrEP Trial/Study	TFV-DP Concentration (fmol/punch)	Estimated HIV Risk Reduction	Dosing Adherence Associated with Concentration
iPrEx OLE[1]	>700	~100%	4-7 doses/week
iPrEx OLE[1]	350-699	High	2-3 doses/week
HPTN 082[2]	350	53.8%	~2 doses/week
HPTN 082[2]	700	78.7%	~4 doses/week
HPTN 082[2]	1250	93.7%	~7 doses/week

Table 2: Tenofovir (TFV) and **Tenofovir Diphosphate** (TFV-DP) Concentrations in Plasma and PBMCs and Associated HIV Protection

PrEP Trial/Study	Matrix	Drug/Metabolite	Concentration	Estimated HIV Risk Reduction
Partners PrEP Study[3][4]	Plasma	Tenofovir	>40 ng/mL	88% - 91%
iPrEx[5]	PBMCs	TFV-DP	16 fmol/10 ⁶ cells	90%

Experimental Protocols

The quantification of TFV-DP in clinical trial samples is a critical component of assessing PrEP efficacy. The standard method employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique. The following sections detail the typical

methodologies for measuring TFV-DP in dried blood spots (DBS) and peripheral blood mononuclear cells (PBMCs).

Measurement of Tenofovir Diphosphate in Dried Blood Spots (DBS)

Dried blood spots offer a minimally invasive and practical method for sample collection and storage, making them ideal for large-scale clinical trials.

1. Sample Collection and Preparation:

- Whole blood is collected via fingerstick or venipuncture.
- A specific volume of blood is spotted onto a protein saver card (e.g., Whatman 903).
- The cards are left to air-dry overnight at room temperature and then stored in low-humidity conditions, often with a desiccant, until analysis.

2. Extraction of TFV-DP:

- A standardized 3-mm punch is taken from the center of the dried blood spot.
- The punch is placed in a tube containing an extraction solution, typically a mixture of methanol and water (e.g., 70:30 v/v), along with a stable isotope-labeled internal standard (e.g., $^{13}\text{C}_5$ - $^{15}\text{N}_2$ -TFV-DP).
- The sample is agitated (e.g., vortexed and sonicated) to lyse the red blood cells and extract the TFV-DP.

3. Sample Clean-up and Analysis by LC-MS/MS:

- The extract is subjected to solid-phase extraction (SPE) to remove interfering substances.
- The purified extract is then injected into an LC-MS/MS system.
- Liquid Chromatography: The analyte is separated from other components on a chromatographic column, often a reversed-phase or anion exchange column.

- **Tandem Mass Spectrometry:** The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both TFV-DP and its internal standard. For TFV-DP, a common transition monitored is m/z 448.0 \rightarrow 176.1.
- **Quantification:** The concentration of TFV-DP is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of TFV-DP.

Measurement of Tenofovir Diphosphate in Peripheral Blood Mononuclear Cells (PBMCs)

PBMCs are a key cell population for HIV infection, and measuring TFV-DP in these cells provides a direct indication of the concentration of the active drug at a primary site of action.

1. PBMC Isolation:

- Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
- PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).
- The isolated PBMCs are washed and counted.

2. Cell Lysis and Extraction:

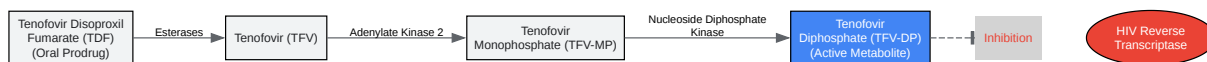
- A known number of PBMCs are pelleted by centrifugation.
- The cell pellet is lysed using a lysis buffer, often containing a detergent and a proteinase inhibitor.
- An internal standard is added, and the TFV-DP is extracted, typically with a methanol-based solution.

3. LC-MS/MS Analysis:

- The analytical procedure is similar to that for DBS samples, involving sample clean-up by SPE and subsequent analysis by LC-MS/MS.
- The concentration of TFV-DP is quantified and is typically reported as fmol per million cells.

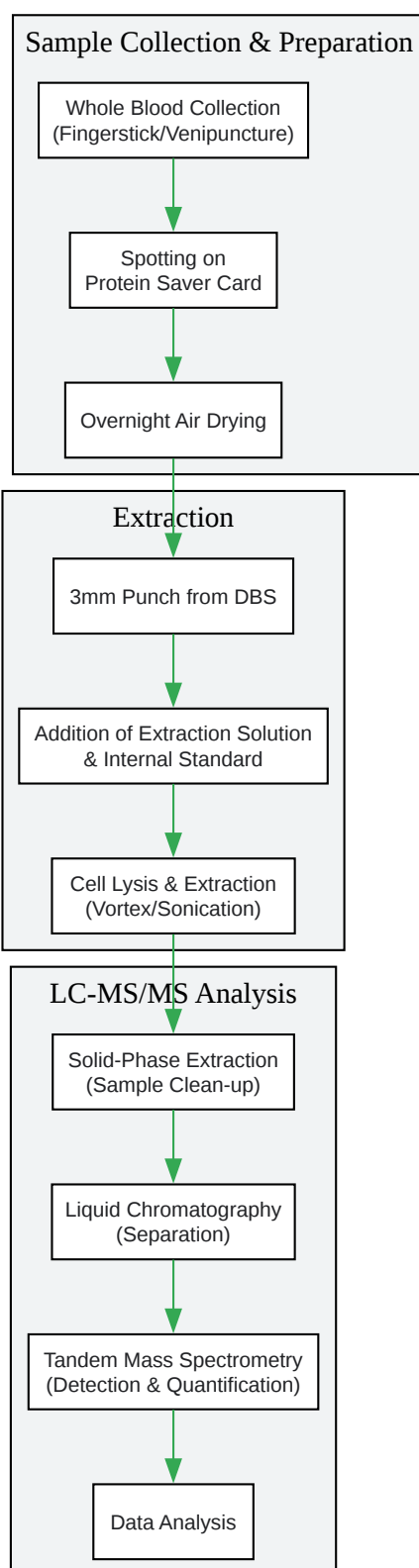
Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of tenofovir activation and the experimental workflows for TFV-DP measurement.



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Caption: Metabolic activation pathway of tenofovir disoproxil fumarate (TDF) to its active form, **tenofovir diphosphate** (TFV-DP).



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Caption: Experimental workflow for the quantification of TFV-DP in dried blood spots (DBS).

Conclusion

The measurement of **tenofovir diphosphate** concentrations has proven to be an invaluable tool in the evaluation of PrEP efficacy. The strong correlation between TFV-DP levels and HIV protection underscores the critical importance of adherence to daily oral PrEP. The standardized and validated LC-MS/MS methods for quantifying TFV-DP in both DBS and PBMCs provide robust and reliable means for monitoring adherence in clinical trials and, potentially, in clinical practice. For researchers and drug development professionals, these data and methodologies are essential for the continued optimization of PrEP strategies and the development of new and improved HIV prevention tools.

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